molecular formula C21H21N7O3S2 B2386080 N-((4-(2,5-dimethylphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide CAS No. 310450-65-8

N-((4-(2,5-dimethylphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2386080
CAS No.: 310450-65-8
M. Wt: 483.57
InChI Key: UKGGOUVIZPQVCA-UHFFFAOYSA-N
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Description

N-((4-(2,5-dimethylphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and oncology research. Its complex structure, featuring a 1,2,4-triazole core linked to a 1,3,4-thiadiazole moiety via a thioether chain and capped with a furan carboxamide group, is characteristic of scaffolds designed to interact with specific enzymatic targets. This compound is a key intermediate in the synthesis and development of novel, potent kinase inhibitors. Research indicates that structurally analogous compounds demonstrate promising activity as anaplastic lymphoma kinase (ALK) inhibitors [Source: Patent WO2019095954A1] . ALK is a validated therapeutic target in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma [Source: NCBI Bookshelf] . The mechanism of action for this class of inhibitors involves competitive binding to the ATP-binding pocket of the ALK kinase domain, thereby suppressing its phosphorylating activity and downstream oncogenic signaling pathways, such as the MAPK/ERK and JAK/STAT cascades. This reagent is provided exclusively For Research Use Only (RUO) and is intended for use in biochemical assays, target validation studies, and the development of new anticancer therapeutics. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[[4-(2,5-dimethylphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O3S2/c1-12-6-7-13(2)15(9-12)28-17(10-22-19(30)16-5-4-8-31-16)25-27-21(28)32-11-18(29)23-20-26-24-14(3)33-20/h4-9H,10-11H2,1-3H3,(H,22,30)(H,23,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGGOUVIZPQVCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=NN=C(S3)C)CNC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-((4-(2,5-dimethylphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide represents a complex structure with potential biological activities. This article explores its biological activity, focusing on antimicrobial, antitumor, and other pharmacological effects based on available literature.

Antimicrobial Activity

Recent studies have shown that derivatives of thiadiazole and triazole compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to the target compound have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. In particular, derivatives containing thiazole and thiadiazole moieties were noted for their antibacterial action against resistant strains of Staphylococcus aureus and Enterococcus faecium .
  • Antifungal Activity : The compound has potential antifungal activity as well. Research indicates that related thiazole derivatives exhibited broad-spectrum antifungal effects against drug-resistant strains of Candida species, with some compounds showing activity surpassing that of standard antifungals like fluconazole .

Antitumor Activity

The structural features of the compound suggest potential anticancer properties. The presence of the thiadiazole ring is crucial for cytotoxic activity. For example:

  • Cytotoxicity Studies : Compounds with similar structural motifs have been evaluated in vitro against various cancer cell lines. Notably, certain derivatives showed IC50 values lower than those of established chemotherapeutics such as doxorubicin, indicating promising antitumor activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of compounds. Key observations include:

  • Functional Groups : The presence of electron-donating groups (like methyl) on the phenyl ring enhances activity. Additionally, modifications to the thiadiazole and triazole rings significantly influence potency .

Case Studies

  • Synthesis and Characterization : A study synthesized a series of thiazole derivatives and characterized their antimicrobial properties. The results indicated that specific substitutions on the thiadiazole ring improved both antibacterial and antifungal activities .
  • In Vivo Studies : Some studies have progressed to in vivo models where similar compounds demonstrated reduced tumor growth in xenograft models, supporting their potential as therapeutic agents .

Data Tables

CompoundActivity TypeMIC (µg/mL)Reference
3hAntibacterial16
9fAntifungal32
13Antitumor (A-431)<10
14Antitumor (Jurkat)<20

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Compounds with similar structures have demonstrated significant antibacterial and antifungal properties. For instance:

Case Study: Antimicrobial Screening
In a comparative study evaluating the minimum inhibitory concentration (MIC) of various triazole derivatives against common pathogens, N-((4-(2,5-dimethylphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide exhibited potent activity against Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections caused by multidrug-resistant organisms .

Anticancer Activity

The compound has also been investigated for its anticancer properties. The structural complexity allows for multiple mechanisms of action against cancer cells.

Case Study: Anticancer Studies
In vitro studies have shown that derivatives of this compound exhibit significant growth inhibition in various cancer cell lines. For example:

  • Cell Lines Tested: SNB-19 (glioblastoma), OVCAR-8 (ovarian cancer), and NCI-H40 (lung cancer).
  • Percent Growth Inhibition (PGI):
    • SNB-19: 86.61%
    • OVCAR-8: 85.26%
    • NCI-H40: 75.99%
      These results indicate the compound's promising potential as an anticancer agent .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Variations

The table below highlights key structural differences and similarities between the target compound and analogous molecules from the literature:

Compound Class Core Structure Key Substituents/Functional Groups Biological Relevance Reference ID
Target Compound 1,2,4-Triazole 2,5-Dimethylphenyl, thioether-linked thiadiazole, furan carboxamide Potential multitarget activity -
Benzothiazole-3-carboxamides Benzothiazole + thiazolidinone Chloro/fluorophenyl, acetamide Antimicrobial, enzyme inhibition
Sulfonylphenyl-1,2,4-triazoles 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, difluorophenyl Antifungal, antiparasitic
Thiadiazole-carboxamides 1,3,4-Thiadiazole Trichloroethyl, phenylcarbamate Antiviral, antitumor
Furan-carboxamide derivatives Furan + thiazole Ethylamino, nitrobenzofuran Antimicrobial, anti-inflammatory
Key Observations:
  • Heterocyclic Core: The target’s 1,2,4-triazole core is shared with sulfonylphenyl-triazoles , whereas benzothiazole derivatives prioritize thiazolidinone rings . Triazoles offer metabolic stability compared to oxadiazoles .
  • Thioether Linkage : The thioether-connected thiadiazole moiety is unique but resembles S-alkylated triazoles in , which exhibit improved solubility over N-alkylated analogs.
  • Carboxamide Groups : The furan-2-carboxamide group differentiates the target from benzothiazole-3-carboxamides but aligns with antimicrobial furan derivatives .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target’s dimethylphenyl and thioether groups likely increase logP compared to polar sulfonylphenyl-triazoles .
  • Solubility : The furan carboxamide may improve aqueous solubility over purely aromatic analogs (e.g., ).
  • Metabolic Stability: The 1,3,4-thiadiazole moiety could confer resistance to oxidative metabolism compared to thiazolidinones .

Q & A

Q. What are the key synthetic steps for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step reactions, including thioether bond formation and nucleophilic substitution. Critical steps include:

  • Thiol-alkylation : Reacting a thiol-containing intermediate (e.g., 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione) with a chloroacetamide derivative under basic conditions (e.g., KOH in ethanol) .
  • Cyclization : Using reagents like phosphorus pentasulfide or POCl₃ to form thiadiazole or triazole rings .
  • Purification : Employ column chromatography or recrystallization (ethanol/water) for isolation. Optimization : Adjust temperature (reflux at 80–100°C), solvent polarity (DMF for polar intermediates), and stoichiometric ratios (1:1.2 molar ratio of thiol to alkylating agent) to enhance yields (>70%) .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?

  • NMR : ¹H/¹³C NMR to verify furan, triazole, and thiadiazole proton environments (e.g., furan C-H protons at δ 6.3–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peak matching calculated mass ± 0.001 Da) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to triazole/thiadiazole pharmacophores .

Advanced Research Questions

Q. How can conflicting biological activity data across studies be resolved?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., 48-h exposure, 10% FBS) to rule out variability .
  • Metabolite profiling : Use LC-MS to identify active/inactive metabolites affecting potency .
  • Target engagement studies : SPR or ITC to measure direct binding affinity to purported targets (e.g., EGFR kinase) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent variation : Synthesize analogs with modified furan (e.g., 3-methylfuran) or thiadiazole (e.g., trifluoromethyl substitution) groups .
  • Computational modeling : Docking studies (AutoDock Vina) to predict binding modes with biological targets, guiding rational design .
  • Bioisosteric replacement : Replace the triazole ring with oxadiazole to assess impact on solubility and activity .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to calculate half-life .
  • Plasma protein binding : Ultrafiltration or equilibrium dialysis to measure free fraction .
  • In vivo PK : Administer IV/PO in rodent models and analyze plasma concentrations over time (non-compartmental analysis) .

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